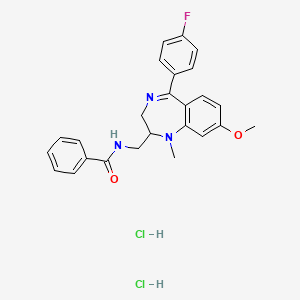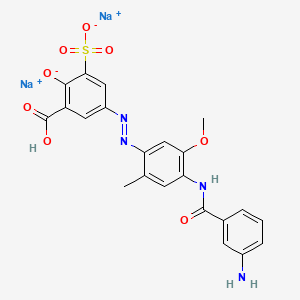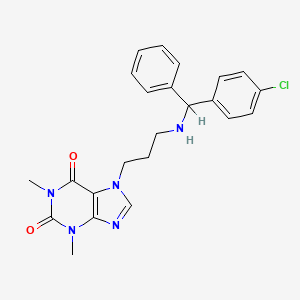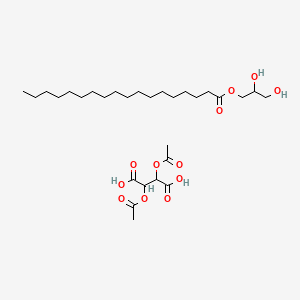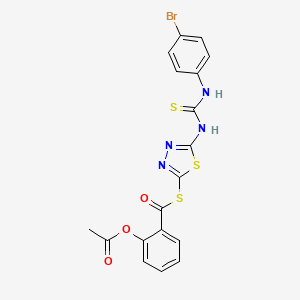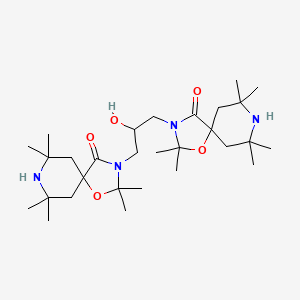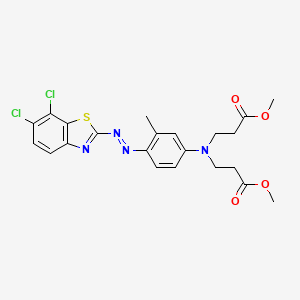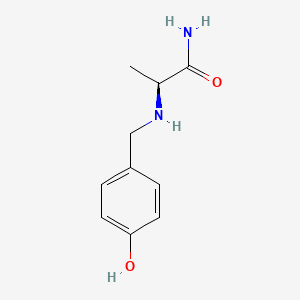
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes butylamino groups and a propionotoluidide core, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride typically involves multiple steps, including the introduction of butylamino groups and the formation of the propionotoluidide core. Common synthetic routes may involve:
Condensation Reactions: Initial steps often include the condensation of appropriate amines with aldehydes or ketones to form intermediate compounds.
Cyclization: These intermediates may undergo cyclization reactions to form the core structure.
Substitution Reactions: Introduction of butylamino groups through substitution reactions using butylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(diphenylphosphinyl)buta-1,3-diene: Known for its extraction and coordination properties.
2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate: Used in energetic materials and characterized by its unique structural properties.
Uniqueness
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride stands out due to its specific butylamino groups and propionotoluidide core, which confer unique chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest.
Propiedades
Número CAS |
109095-06-9 |
|---|---|
Fórmula molecular |
C18H33Cl2N3O |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2,3-bis(butylamino)-N-(2-methylphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H31N3O.2ClH/c1-4-6-12-19-14-17(20-13-7-5-2)18(22)21-16-11-9-8-10-15(16)3;;/h8-11,17,19-20H,4-7,12-14H2,1-3H3,(H,21,22);2*1H |
Clave InChI |
MHPIIBYJAMMMTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(C(=O)NC1=CC=CC=C1C)NCCCC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



